3-Aminophenol

Übersicht

Beschreibung

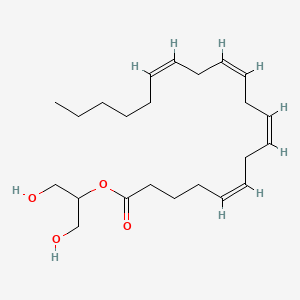

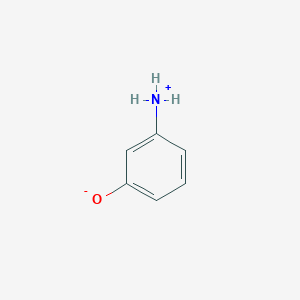

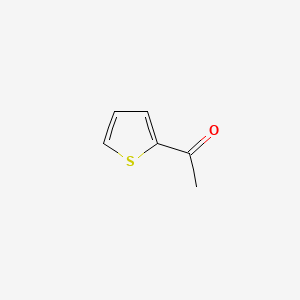

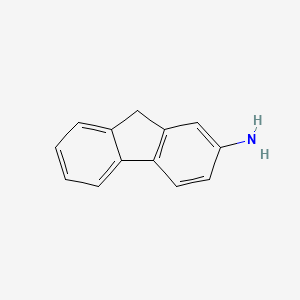

3-Aminophenol is an organic compound with the formula C6H4(NH2)(OH). It is an aromatic amine and a phenol. It is the meta isomer of 2-aminophenol and 4-aminophenol .

Synthesis Analysis

3-Aminophenol can be prepared by caustic fusion of 3-aminobenzenesulfonic acid (i.e., heating with NaOH to 245 °C for 6 hours) or from resorcinol via a substitution reaction with ammonium hydroxide . Another method involves the synthesis of Acetaminophen from p-aminophenol .Molecular Structure Analysis

The molecular formula of 3-Aminophenol is C6H7NO, and its molecular weight is 109.13 g/mol . The structure of 3-Aminophenol can be viewed using Java or Javascript .Chemical Reactions Analysis

The electrochemical oxidation and polymerization of 3-Aminophenol in aqueous solutions of different pH values have been studied .Physical And Chemical Properties Analysis

3-Aminophenol appears as white orthorhombic crystals. It has a density of 1.195 g/cm³, a melting point of 120 to 124 °C, and a boiling point of 164 °C at 11 mmHg .Wissenschaftliche Forschungsanwendungen

- 3-Aminophenol is employed in the preparation of inhibitors targeting mammalian carbonic anhydrase isoforms. These enzymes play crucial roles in regulating pH and CO₂ transport in biological systems. Researchers explore its potential as a therapeutic agent for conditions related to carbonic anhydrase dysfunction .

- Scientists utilize 3-Aminophenol in the synthesis of quinoline-tethered fluorescent carbon dots. These carbon dots have applications in regulated anticancer drug discovery. Their unique properties make them promising candidates for targeted drug delivery and imaging in cancer research .

- 3-Aminophenol serves as an intermediate in the production of 4-amino-2-hydroxybenzoic acid. This compound is essential for the synthesis of TB drugs. Researchers investigate its role in enhancing drug efficacy and minimizing side effects .

- Salicylic acid, known for its anti-inflammatory and analgesic properties, can be synthesized using 3-Aminophenol as a starting material. This acid finds applications in medicine, cosmetics, and skincare products .

- Although not its primary use, 3-Aminophenol acts as a stabilizer for chlorine-containing thermoplastics. It contributes to enhancing the material’s properties and stability .

- 3-Aminophenol is employed as a coupler molecule in hair dyes. It contributes to the coloration process and helps achieve desired shades. Additionally, it is used as a hair colorant itself .

Carbonic Anhydrase Inhibitors

Anticancer Discovery

Tuberculosis (TB) Drug Development

Salicylic Acid Synthesis

Stabilizer for Chlorine-Containing Thermoplastics

Hair Colorants and Dyes

Wirkmechanismus

Target of Action

3-Aminophenol, an organic compound with the formula C6H4(NH2)(OH), is an aromatic amine and a phenol . It is primarily metabolized to N-acylphenolamine (AM404), which then acts on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain . Hemoglobin subunit alpha is also identified as a target of 3-Aminophenol .

Mode of Action

The primary mode of action of 3-Aminophenol involves its metabolite AM404. AM404 directly induces analgesia via TRPV1 receptors on terminals of C-fibers in the spinal dorsal horn . This interaction with TRPV1 receptors inhibits excitatory synaptic transmission, leading to the analgesic effect .

Biochemical Pathways

3-Aminophenol is metabolized to p-aminophenol, which crosses the blood-brain barrier and gets metabolized by fatty acid amide hydrolase to yield N-acylphenolamine (AM404) . The production of the reactive metabolite N-acetyl-p-benzoquinoneimine (NAPQI) that can deplete glutathione, react with cellular macromolecules, and initiate cell death, is a key part of the biochemical pathway .

Pharmacokinetics

It is known that the metabolism of 3-aminophenol depends on the expression level of liver enzymes . The liver, and to a lesser extent the kidney and intestine, are the major organs implicated in the metabolism of 3-Aminophenol .

Result of Action

The result of 3-Aminophenol’s action is primarily analgesic, due to the inhibition of excitatory synaptic transmission via TRPV1 receptors . This leads to pain relief, making 3-Aminophenol a key intermediate for the preparation of several fluorescent dyes and a component in hair dye colorants .

Action Environment

The action of 3-Aminophenol can be influenced by environmental factors. For example, in a study on the electrochemical performance of flexible solid-state supercapacitors, 3-Aminophenol was incorporated into a system to leverage its redox surface capacitance and improve its electrolyte morphology, thereby increasing the specific capacitance of the device .

Safety and Hazards

Zukünftige Richtungen

3-Aminophenol has been used in the synthesis of disulfonated bis[4-(3-aminophenoxy)phenyl]sulfone (S-BAPS). It can also be used to synthesize Methyl 2-oxo-7-[(triphenylphosphoranylidene)amino]-2H-chromene-4-carboxylate by reacting with dimethyl acetylenedicarboxylate (DMAD) in the presence of triphenylphosphine . In addition, it has been used in the development of a dual-mode upconversion nanoparticles-3-Aminophenol nanosystem based on the inner filter effect for sensitive detection of Nitrite and its application on test strips . It has also been used as a redox additive in acidic environments to enhance pseudocapacitance for binary intercrossing hydrogel-based supercapacitors .

Eigenschaften

IUPAC Name |

3-aminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLKGDAVCFYWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Record name | M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52984-90-4, Array | |

| Record name | Poly(m-aminophenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52984-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3024497 | |

| Record name | 3-Aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-aminophenol appears as white crystals or off-white flakes. (NTP, 1992), Pellets or Large Crystals; Water or Solvent Wet Solid, White solid; [Hawley] Off-white flakes; [MSDSonline] | |

| Record name | M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

327 °F at 11 mmHg (NTP, 1992), 164 °C at 11 mm Hg | |

| Record name | M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 to 10 mg/mL at 75 °F (NTP, 1992), Freely soluble in amyl alcohol and hot water; soluble in 40 parts cold water; very slightly soluble in petroleum ether, Soluble in toluene; very soluble in ethanol, ethyl ether; slightly soluble in benzene, dimethyl sulfoxide, Soluble in alkalies; slightly soluble in ligroin, Slightly soluble in benzene, toluene, chloroform; soluble in cold water; very soluble in acetonitrile, diethyl ether, ethyl acetate, acetone, ethanol, dimethyl sulfoxide, hot water, In water, 26.3 g/L (2.63x10+4 mg/L) at 20 °C | |

| Record name | M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.195 g/cu cm | |

| Record name | 3-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00955 [mmHg] | |

| Record name | 3-Aminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3-Aminophenol | |

Color/Form |

White prisms from toluene or water, White crystals | |

CAS RN |

591-27-5 | |

| Record name | M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Aminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-AMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3WTS6QT82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

253 to 259 °F (NTP, 1992), 123 °C | |

| Record name | M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-Aminophenol?

A1: 3-Aminophenol has the molecular formula C6H7NO and a molecular weight of 109.13 g/mol.

Q2: What spectroscopic data is available for characterizing 3-Aminophenol?

A2: 3-Aminophenol can be characterized using various spectroscopic techniques:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule [].* Fourier-transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies [, , ].* UV-Vis Spectroscopy: Determines the wavelengths at which the molecule absorbs light, providing insights into its electronic structure and potential applications in materials science [, , ].

Q3: Does 3-Aminophenol exhibit conformational isomerism?

A3: Yes, 3-Aminophenol exists as two stable conformers: cis and trans. These conformers differ in the orientation of the hydroxyl (OH) group relative to the amino (NH2) group on the benzene ring [, , , ].

Q4: How do the dipole moments of the cis and trans conformers of 3-Aminophenol differ?

A4: The cis conformer exhibits a significantly larger dipole moment (μ = 2.3 D) than the trans conformer (μ = 0.7 D) in their ground electronic states []. This difference arises from the relative orientation of the polar OH and NH2 groups.

Q5: Do the dipole moments of 3-Aminophenol conformers change upon electronic excitation?

A5: Yes, both conformers experience a substantial change in their dipole moment upon excitation to the S1 electronic state. The cis conformer's dipole moment increases to 3.3 D, while the trans conformer's increases to 1.7 D []. This change is attributed to electronic charge redistribution within the molecule upon excitation.

Q6: How does the reactivity of the cis and trans conformers of 3-Aminophenol differ?

A6: Experiments reacting 3-Aminophenol conformers with trapped Ca+ ions revealed that the cis conformer reacts twice as fast as the trans conformer [, ]. This difference is attributed to the distinct long-range ion-molecule interaction potentials arising from their different dipole moments and spatial orientations.

Q7: Can 3-Aminophenol be used to synthesize polymeric materials?

A7: Yes, 3-Aminophenol serves as a versatile monomer for synthesizing various polymeric materials:* Phenolic Resins: 3-Aminophenol reacts with formaldehyde to produce phenolic resins, which find applications in adhesives, coatings, and molding compounds [, , , , , , ].* Polyimines: Oxidative polycondensation of 3-Aminophenol with aldehydes yields polyimines, a class of polymers with potential applications in optoelectronics and sensors [].* Carbon Materials: 3-Aminophenol-derived resins can be carbonized to produce carbon materials such as nanospheres and nanotubes. These materials exhibit potential in catalysis and energy storage applications [, , , , , ].

Q8: What makes 3-Aminophenol suitable for synthesizing core-shell nanoparticles?

A8: The presence of both amine and hydroxyl groups in 3-Aminophenol facilitates its use in synthesizing core-shell nanoparticles. These groups can participate in distinct reactions, allowing for the controlled coating of various core materials:* Silica Coating: 3-Aminophenol can simultaneously polymerize with formaldehyde and facilitate the hydrolysis and condensation of silica precursors like tetraethyl orthosilicate (TEOS), leading to the formation of SiOx@C core-shell particles with controlled carbon shell thickness [, ].* Magnetic Nanoparticle Coating: Similar reactions enable the coating of magnetic nanoparticles like Fe3O4 with 3-Aminophenol-formaldehyde resin, yielding magnetic nanocomposites with potential applications in catalysis [, ].

Q9: How can 3-Aminophenol be detected and quantified?

A9: Several analytical techniques are used for 3-Aminophenol detection and quantification:* High-Performance Liquid Chromatography (HPLC): This method separates and quantifies different components in a mixture, allowing for accurate determination of 3-Aminophenol levels in various samples.* Capillary Electrophoresis: Provides high-resolution separation of charged analytes and has been successfully applied to determine trace amounts of 3-Aminophenol in complex matrices like hair dyes [].* Electrochemical Methods: 3-Aminophenol exhibits electroactivity, enabling its detection and quantification using techniques like cyclic voltammetry and electrochemical impedance spectroscopy. These methods are particularly useful for developing sensors and biosensors [, , , ].* Fluorometric Methods: 3-Aminophenol can participate in reactions that generate fluorescent products, allowing for its sensitive and selective detection using fluorometric techniques [].

Q10: What are the environmental concerns associated with 3-Aminophenol?

A10: As a common industrial chemical, 3-Aminophenol can be released into the environment, primarily through wastewater from manufacturing processes. Although considered less toxic than some other aromatic amines, 3-Aminophenol can negatively impact aquatic organisms. Therefore, research focuses on:* Wastewater Treatment: Developing efficient methods for removing 3-Aminophenol from industrial wastewater, such as advanced oxidation processes using catalysts and oxidants like H2O2 and Fe2+ [, ].* Biodegradation: Investigating the biodegradability of 3-Aminophenol and exploring potential microbial communities capable of degrading it into less harmful substances.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)